molecular formula C42H81NO9 B8101535 Cerebrine

Cerebrine

Cat. No. B8101535
M. Wt: 744.1 g/mol
InChI Key: ONDPKGSAWAOCRS-ICRBDMRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cerebrine is a useful research compound. Its molecular formula is C42H81NO9 and its molecular weight is 744.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cerebrine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerebrine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropeptide Functions in Gastropods

A study by Li et al. (2001) on Aplysia californica, a type of sea slug, identified a neuropeptide named cerebrin primarily located in the cerebral ganglion. This peptide was found to have significant effects on the feeding motor patterns of these organisms, suggesting a role in food-induced arousal states. The findings imply cerebrin's potential involvement in neurological functions related to feeding and arousal in gastropods (Li et al., 2001).

Lipid Chemistry in Yeast

Weinert, Kljaić, and Proštenik (1973) conducted a study on the cerebrins of Saccharomyces cerevisiae, a species of yeast. They identified different types of cerebrins and characterized them chemically, contributing to the understanding of lipid chemistry in fungi (Weinert, Kljaić, & Proštenik, 1973).

Historical Perspective in Neuroscience

Thomas Willis' seminal work, "Cerebri anatome," marked a significant milestone in neuroscience. The study by Arráez-Aybar et al. (2015) revisited Willis' contributions, highlighting the role of the cerebral cortex in cognition and identifying the origins of the term 'neurologie'. This work underscores cerebrin's historical importance in the evolution of neuroscientific understanding (Arráez-Aybar, Navia-Álvarez, Fuentes-Redondo, & Bueno-López, 2015).

Fungal Glucosylceramides in Medical Research

Nimrichter and Rodrigues (2011) explored the role of fungal glucosylceramide (GlcCer), also known as cerebrin, in the growth, differentiation, and virulence of fungal pathogens. This research highlights the potential of targeting GlcCer in the development of new antifungal treatments, showcasing the medical relevance of cerebrin in the context of fungal diseases (Nimrichter & Rodrigues, 2011).

Neurological Tumor Research

In the context of gliomatosis cerebri, a rare and diffusely growing neuroepithelial tumor, Herrlinger et al. (2002) and Elshaikh et al. (2002) provided insights into the molecular genetic alterations and therapeutic strategies. These studies contribute to the understanding of cerebrin in neurological tumors, aiding in the development of potential treatments and enhancing knowledge about tumor biology (Herrlinger et al., 2002); (Elshaikh et al., 2002).

properties

IUPAC Name

2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(46)41(50)43-34(33-51-42-40(49)39(48)38(47)37(32-44)52-42)35(45)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,34-40,42,44-49H,3-27,29,31-33H2,1-2H3,(H,43,50)/b30-28+/t34-,35+,36?,37+,38-,39-,40+,42+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDPKGSAWAOCRS-ICRBDMRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerebrine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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